molecular formula C10H14FNO3S B3014115 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide CAS No. 349397-51-9

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B3014115
CAS No.: 349397-51-9
M. Wt: 247.28
InChI Key: CPOOFEUGOHZIJT-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H14FNO3S and its molecular weight is 247.28. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Evaluation

  • A study by Pal et al. (2003) focused on synthesizing 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, highlighting the role of fluorine substitution on the benzenesulfonamide moiety in enhancing cyclooxygenase-2 (COX-2) inhibitory activities. This research provides insight into the potential use of such compounds in anti-inflammatory pharmacology (Pal et al., 2003).

2. Photodynamic Therapy Application

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives, including those with fluorine substitutions. These compounds demonstrated potential as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their significant role in medical applications (Pişkin et al., 2020).

3. Structural Analysis and Crystallography

  • Research by Rodrigues et al. (2015) examined the crystal structures of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, revealing intricate supramolecular architectures. This study aids in understanding the molecular and crystallographic characteristics of such compounds, which is crucial in material science and chemistry (Rodrigues et al., 2015).

4. Inhibitory Effects on Enzymes

  • Research has demonstrated the potential of benzenesulfonamide derivatives in inhibiting enzymes such as kynurenine 3-hydroxylase and carbonic anhydrase. These inhibitors, including those with fluorine substitutions, could be explored for various therapeutic applications, as indicated in studies by Röver et al. (1997) and Gul et al. (2016) (Röver et al., 1997); (Gul et al., 2016).

5. Novel Electrophilic Fluorinating Reagents

  • Yasui et al. (2011) disclosed the development of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, highlighting its potential in improving enantioselectivity in chemical reactions. This is significant for applications in organic synthesis and pharmaceutical development (Yasui et al., 2011).

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOOFEUGOHZIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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